Ethyl 5-chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylate
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Description
Ethyl 5-chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylate is a compound that belongs to the class of imidazopyridines . Imidazopyridine is an important fused bicyclic 5–6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .
Synthesis Analysis
The synthesis of imidazopyridine scaffolds like Ethyl 5-chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylate can be achieved employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . Further exploration of substituents at C2 and C6 positions identified compound 8, having 2-ethyl-6-chloro imidazo[1,2-a]pyridine ring, with significantly improved potency .Molecular Structure Analysis
The molecular structure of Ethyl 5-chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylate is represented by the Inchi Code: 1S/C11H11ClN2O2/c1-3-16-11(15)10-7(2)13-9-6-4-5-8(12)14(9)10/h4-6H,3H2,1-2H3 .Chemical Reactions Analysis
Imidazo[1,2-a]pyridine analogues exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . The compound with a 2-ethyl-6-chloro imidazo[1,2-a]pyridine ring showed improved potency against extracellular (MIC 80, 0.0009 μM) as well as intracellular (MIC 80, 0.00045 μM) Mtb .Physical And Chemical Properties Analysis
The compound has a molecular weight of 238.67 . It is a solid at room temperature . The Inchi Code for the compound is 1S/C11H11ClN2O2/c1-3-16-11(15)10-7(2)13-9-6-4-5-8(12)14(9)10/h4-6H,3H2,1-2H3 .Safety And Hazards
properties
IUPAC Name |
ethyl 5-chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c1-3-16-11(15)10-7(2)14-8(12)5-4-6-9(14)13-10/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPTHLEXYBDSYOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=N1)C=CC=C2Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylate |
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